benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
CAS No.: 920368-80-5
Cat. No.: VC6226271
Molecular Formula: C22H20FN7O2
Molecular Weight: 433.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920368-80-5 |
|---|---|
| Molecular Formula | C22H20FN7O2 |
| Molecular Weight | 433.447 |
| IUPAC Name | benzyl 4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H20FN7O2/c23-17-7-4-8-18(13-17)30-21-19(26-27-30)20(24-15-25-21)28-9-11-29(12-10-28)22(31)32-14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
| Standard InChI Key | SDNAIOGKRAAGDL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Triazolo[4,5-d]pyrimidine Core: A fused bicyclic system with a triazole ring (positions 1-3) adjacent to a pyrimidine ring (positions 4-5-d) . This scaffold is electron-deficient, favoring interactions with biological targets such as enzymes or receptors.
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3-Fluorophenyl Substituent: A fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates lipophilicity, a common strategy in drug design .
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Piperazine-Carboxylate Side Chain: The piperazine ring, N-substituted with a benzyl carboxylate group, introduces conformational flexibility and hydrogen-bonding capacity, potentially influencing pharmacokinetics .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 920368-80-5 |
| Molecular Formula | |
| Molecular Weight | 433.4 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Flash Point | Not reported |
Synthetic Pathways and Analogous Compounds
Hypothesized Synthesis Strategy
While no explicit synthesis route for this compound is documented, its structure suggests a modular assembly:
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Triazolo-Pyrimidine Core Formation: Cyclocondensation of 5-amino-1,2,4-triazole-3-carboxylate derivatives with diketones or keto-esters under acidic conditions, as demonstrated in the synthesis of analogous triazolo-pyrimidines . For example, ethyl 5-methyl-7-phenyl-[1,2,] triazolo[1,5-a]pyrimidine-2-carboxylate was prepared via refluxing ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid .
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Introduction of the 3-Fluorophenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling could position the fluorine atom. The fluorine’s electronic effects direct subsequent reactions to specific ring positions .
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Piperazine-Carboxylate Functionalization: Coupling the triazolo-pyrimidine intermediate with benzyl piperazine-1-carboxylate using activating agents like thionyl chloride or carbodiimides .
Structural Analogues and Activity Trends
Compounds sharing the triazolo-pyrimidine core exhibit diverse biological activities:
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Antiviral Activity: 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamides disrupted the PA-PB1 interface of influenza A virus polymerase, with EC values as low as 0.7 μM . The benzyl carboxylate group in the target compound may similarly enhance target binding through hydrophobic interactions.
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Antibacterial/Antifungal Effects: Triazolo-triazines and tetrazines showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans, outperforming reference drugs like nystatin . The fluorophenyl group’s electronegativity likely contributes to membrane penetration.
Physicochemical and Pharmacokinetic Predictions
Solubility and Lipophilicity
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LogP Estimate: ~3.1 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for oral absorption.
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Aqueous Solubility: Low (<10 μM) due to the aromatic triazolo-pyrimidine core and benzyl group. Prodrug strategies (e.g., ester hydrolysis) could improve solubility.
Metabolic Stability
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The 3-fluorophenyl group resists oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .
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Piperazine N-dealkylation and carboxylate ester hydrolysis are probable metabolic pathways.
Challenges and Future Directions
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Synthesis Optimization: Scalable routes requiring fewer steps and higher yields are needed.
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Biological Profiling: In vitro assays against viral, bacterial, and cancer cell lines are essential to validate hypothesized activities.
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Crystallographic Studies: X-ray diffraction of the compound bound to targets (e.g., kinases) would clarify binding modes.
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